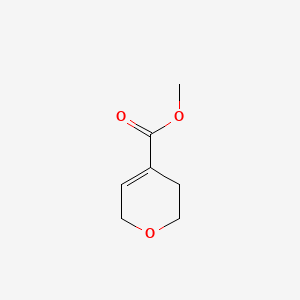

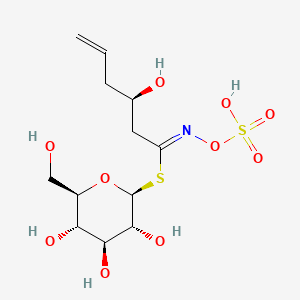

![molecular formula C7H10N2O3 B561133 (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 107676-54-0](/img/structure/B561133.png)

(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a nitrogen-containing heterocyclic compound1. It is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring1. These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory1.

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation1. The bioactive metabolite was purified using a silica gel column chromatography and high-performance liquid chromatography2.

Molecular Structure Analysis

The molecular formula of “(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is C8H12N2O33. It has an average mass of 184.193 Da and a monoisotopic mass of 184.084793 Da3.

Chemical Reactions Analysis

The chemical reactions involving “(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” are not clearly recognized1. However, it’s known that pyrrolopyrazine derivatives have exhibited various biological activities1.

Physical And Chemical Properties Analysis

“(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” has a density of 1.4±0.1 g/cm3, a boiling point of 503.2±50.0 °C at 760 mmHg, and a flash point of 258.1±30.1 °C3. It has 5 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds3.

Scientific Research Applications

Pyrazine Derivatives in Medicinal Chemistry

Pyrazine-based compounds, including (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, play a significant role in medicinal chemistry. Due to their unique properties combining polar interactions of heteroatoms with non-polar interactions of aromatic moieties, they are essential for drug-like molecules. These compounds have shown high potential for interactions with proteins, making them a focus of scientific research in drug development and medicinal applications (Juhás & Zítko, 2020).

Pyrazine in Food Science

In food science, the pyrazine moiety, which is a part of the (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione structure, is known for contributing to baking, roasted, and nutty flavors in food products. The Maillard reaction, a method of synthesizing pyrazines, is crucial in food processing. Control strategies of pyrazines generation from the Maillard reaction have been emphasized, including the utilization of new reactants, modification of reaction conditions, and the adoption of emerging technologies like ultrasound, which promotes pyrazines formation in model systems (Yu et al., 2021).

Pyrazine Derivatives in Therapeutic Applications

Pyrazine derivatives have been recognized for their wide-ranging pharmacological effects, such as antimycobacterial, antibacterial, antifungal, antidiabetic, anticancer, antiviral, and cardiovascular or nervous system effects. The diversity and spectrum of biological activities of these compounds are vast, indicating their potential in therapeutic applications and the possibility of several compounds becoming clinically used drugs (Doležal & Zítko, 2015).

Synthetic Applications

The compound's structure is crucial for the synthesis of various heterocyclic compounds. In this context, (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione could be part of multi-component reactions (MCRs), an atom economical, beneficial, straightforward, and eco-friendly approach for the synthesis of complex heterocycles. Such applications in synthetic chemistry highlight the importance of the compound in the creation of new materials and drugs (Dhanalakshmi et al., 2021).

Safety And Hazards

Specific safety and hazard information for “(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not available. However, general safety measures for handling chemical substances include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes4.

Future Directions

Pyrrolopyrazine derivatives, including “(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione”, have shown potential in various biological activities1. Therefore, they could be promising leads for the design and synthesis of new drugs to treat various diseases1.

properties

IUPAC Name |

(7R,8aS)-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c10-4-1-5-7(12)8-2-6(11)9(5)3-4/h4-5,10H,1-3H2,(H,8,12)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNSMBYASFPQPX-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)NCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

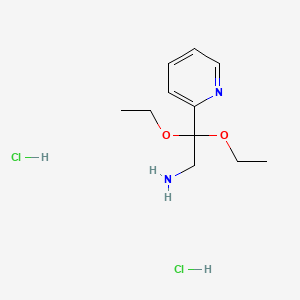

![[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate](/img/structure/B561057.png)

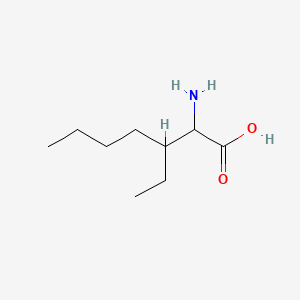

![Butanoic acid, 2-[(chloroacetyl)amino]-2-ethyl- (9CI)](/img/no-structure.png)

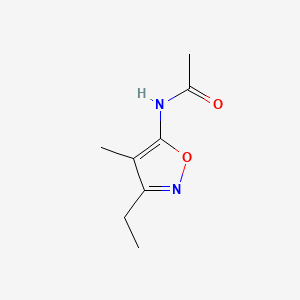

![2,8-Methanopyrido[3,4-b]pyrazine](/img/structure/B561060.png)

![(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione](/img/structure/B561066.png)